molecular formula C23H28O3 B1665642 2-Furancarboxylic acid, 5-(2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-1-propenyl)-, (E)- CAS No. 158200-61-4

2-Furancarboxylic acid, 5-(2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-1-propenyl)-, (E)-

Cat. No. B1665642
M. Wt: 352.5 g/mol
InChI Key: CCORXZBJYDJXFA-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AGN 192171 is a biochemical.

Scientific Research Applications

1. Medical Imaging and CNS Disease Treatment

The retinoid X receptor (RXR) partial agonist, synthesized from 2-furancarboxylic acid derivatives, demonstrates potential for treating central nervous system (CNS) diseases like Alzheimer's and Parkinson's. A study used carbon-11-labeled versions of these compounds for positron emission tomography (PET) imaging, suggesting their distribution to the brain and potential as CNS disease treatment candidates (Shibahara et al., 2017).

2. Development of Selective Synthetic Retinoids

Synthetic retinoids developed from 2-furancarboxylic acid derivatives demonstrate selectivity for retinoic acid receptor (RAR) and retinoid X receptor (RXR) subtypes. These retinoids are used for treating various diseases due to their conformational restriction and selective activation of nuclear receptors (Dawson & Zhang, 2002).

3. Biobased Chemical Production

Furan carboxylic acids, synthesized from 2-furancarboxylic acid derivatives, are promising biobased building blocks in pharmaceutical and polymer industries. Studies show efficient enzymatic synthesis pathways, highlighting their potential as sustainable chemical sources (Jia et al., 2019).

4. Potential in Anticancer Agents

Certain derivatives of 2-furancarboxylic acid exhibit significant anticancer activity. Research on compounds like 1-(3',4',5'-trimethoxy) phenyl naphtho[2,1-b]furan shows promising results against various human cancer cell lines, suggesting a potential role in cancer treatment (Srivastava et al., 2006).

5. Synthesis of Antimicrobial Agents

Research indicates that novel furancarboxylic acids isolated from fungi show antimicrobial activities against pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans. These compounds, derived from 2-furancarboxylic acid, could be valuable in developing new antimicrobial agents (Chang et al., 2020).

properties

CAS RN

158200-61-4

Product Name

2-Furancarboxylic acid, 5-(2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-1-propenyl)-, (E)-

Molecular Formula

C23H28O3

Molecular Weight

352.5 g/mol

IUPAC Name

5-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]furan-2-carboxylic acid

InChI

InChI=1S/C23H28O3/c1-14(11-16-7-8-20(26-16)21(24)25)17-13-19-18(12-15(17)2)22(3,4)9-10-23(19,5)6/h7-8,11-13H,9-10H2,1-6H3,(H,24,25)/b14-11+

InChI Key

CCORXZBJYDJXFA-SDNWHVSQSA-N

Isomeric SMILES

CC1=CC2=C(C=C1/C(=C/C3=CC=C(O3)C(=O)O)/C)C(CCC2(C)C)(C)C

SMILES

CC1=CC2=C(C=C1C(=CC3=CC=C(O3)C(=O)O)C)C(CCC2(C)C)(C)C

Canonical SMILES

CC1=CC2=C(C=C1C(=CC3=CC=C(O3)C(=O)O)C)C(CCC2(C)C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AGN 192171;  AGN-192171;  AGN192171

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Furancarboxylic acid, 5-(2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-1-propenyl)-, (E)-
Reactant of Route 2
Reactant of Route 2
2-Furancarboxylic acid, 5-(2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-1-propenyl)-, (E)-
Reactant of Route 3
2-Furancarboxylic acid, 5-(2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-1-propenyl)-, (E)-
Reactant of Route 4
Reactant of Route 4
2-Furancarboxylic acid, 5-(2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-1-propenyl)-, (E)-
Reactant of Route 5
2-Furancarboxylic acid, 5-(2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-1-propenyl)-, (E)-
Reactant of Route 6
Reactant of Route 6
2-Furancarboxylic acid, 5-(2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-1-propenyl)-, (E)-

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